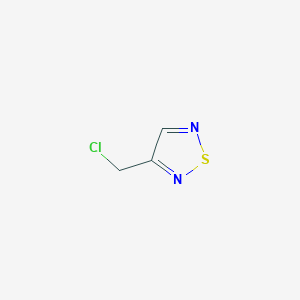

3-(Chloromethyl)-1,2,5-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(Chloromethyl)-1,2,5-thiadiazole” likely contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . This group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom . Compounds with this group are a subclass of the organochlorines .

Synthesis Analysis

While specific synthesis methods for “3-(Chloromethyl)-1,2,5-thiadiazole” are not available, chloromethylation is a common method for introducing a chloromethyl group into aromatic compounds . This process involves the reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes .Chemical Reactions Analysis

The chemical reactions involving “3-(Chloromethyl)-1,2,5-thiadiazole” would depend on the specific conditions and reactants present. Chloromethyl groups are often reactive and can participate in various types of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Chloromethyl)-1,2,5-thiadiazole” would depend on its specific molecular structure. Physical properties might include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties might include reactivity, flammability, and the types of chemical reactions the compound can undergo .Applications De Recherche Scientifique

1. Medicinal Chemistry and Antibacterial Properties

3-(Chloromethyl)-1,2,5-thiadiazole derivatives have been explored for their potential in medicinal chemistry, particularly for their antibacterial properties. A study by (Mali et al., 2019) synthesized a compound involving the 1,2,5-thiadiazole moiety, demonstrating moderate inhibition against Mycobacteria tuberculosis. This research highlights the potential for future development of analogs with enhanced effectiveness in the medicinal field.

2. Corrosion Inhibition

Another significant application of 1,2,5-thiadiazole derivatives, including 3-(Chloromethyl)-1,2,5-thiadiazole, is in the field of corrosion inhibition. Studies such as those by (Bentiss et al., 2007) have investigated their use as corrosion inhibitors for mild steel in acidic environments. The research found that certain derivatives show good inhibition properties, making them valuable in extending the life of metal structures and components.

3. Structural and Spectroscopic Analysis

Research has also been conducted on the structural and spectroscopic characteristics of thiadiazole derivatives. For example, (Pacsai et al., 2012) studied 3-Chloro-4-fluoro-1,2,5-thiadiazole, providing insights into its electronic structure and molecular orbital theory. This type of research is crucial for understanding the fundamental properties of these compounds and their potential applications.

4. Synthesis Techniques

The development of efficient synthesis techniques for thiadiazole derivatives is also an area of research interest. Studies like those by (Zhang et al., 2022) report on methods for synthesizing structurally diverse 1,2,3-thiadiazoles, highlighting the evolving methodologies in this field.

5. Quantum Chemical Studies

Quantum chemical studies, such as those conducted by (Lebrini et al., 2005), are essential for understanding the electronic properties of thiadiazole derivatives and their correlations with experimental efficiencies. Such research provides a theoretical foundation for practical applications.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(chloromethyl)-1,2,5-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c4-1-3-2-5-7-6-3/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDWULIDECASCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2612722.png)

![2-[2-(Trifluoromethyl)benzyl]-3-quinuclidinone](/img/structure/B2612724.png)

![3,5-Dimethyl-4-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2612726.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B2612729.png)

![7-(4-Methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2612732.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2612735.png)

![{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3-chlorobenzoate](/img/structure/B2612738.png)

![[2-(2-Methoxy-4-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2612743.png)